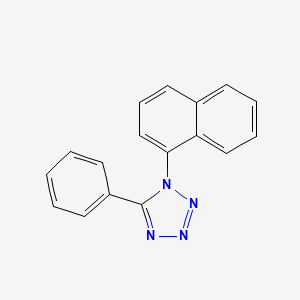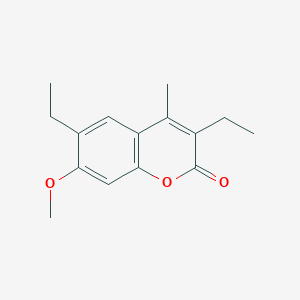
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst.
-
Starting Materials
- Phenol derivative (e.g., 3,6-diethyl-7-methoxyphenol)
- β-Keto ester (e.g., ethyl acetoacetate)
-
Reaction Conditions
- Acid catalyst (e.g., sulfuric acid or hydrochloric acid)
- Elevated temperature (typically around 100-150°C)
- Solvent-free or using a minimal amount of solvent
-
Procedure
- The phenol derivative and β-keto ester are mixed with the acid catalyst.
- The mixture is heated to the desired temperature and maintained for several hours.
- The reaction mixture is then cooled, and the product is isolated through crystallization or extraction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved safety, and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone structure into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperature
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent (e.g., ethanol or tetrahydrofuran), room temperature or slightly elevated temperature
-
Substitution
- Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
- Conditions: Solvent (e.g., acetic acid), room temperature or slightly elevated temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its chromenone structure is known to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a fluorescent probe for imaging applications.
Industrial Applications: The compound is used in the synthesis of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.
Antimicrobial Activity: It can disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
3,6-diethyl-7-methoxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-methyl-2H-chromen-2-one: Lacks the diethyl and methoxy substituents, resulting in different chemical and biological properties.
7-methoxy-4-methyl-2H-chromen-2-one: Similar structure but without the diethyl groups, affecting its reactivity and applications.
3,6-dimethyl-7-methoxy-2H-chromen-2-one: Contains methyl groups instead of ethyl groups, leading to variations in its physical and chemical behavior.
Eigenschaften
IUPAC Name |
3,6-diethyl-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-5-10-7-12-9(3)11(6-2)15(16)18-14(12)8-13(10)17-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCGFSQJQWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5826743.png)
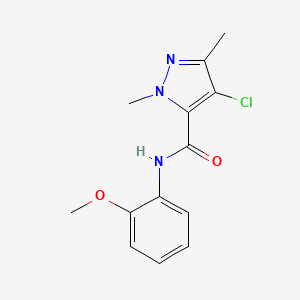
![9-N-(2,5-dimethylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5826757.png)
![3-CYCLOHEXYL-1-[(CYCLOHEXYLCARBAMOYL)AMINO]UREA](/img/structure/B5826763.png)
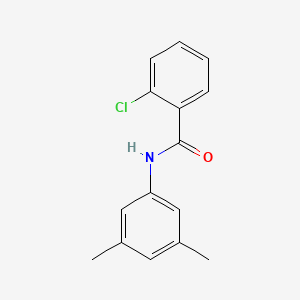
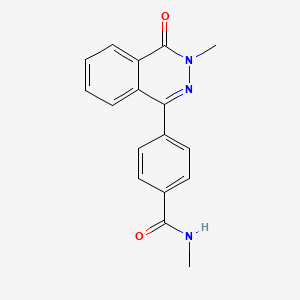
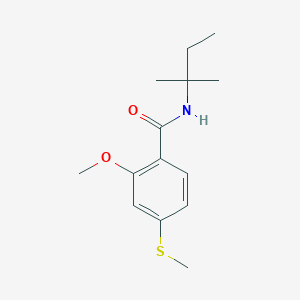
![3-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5826791.png)
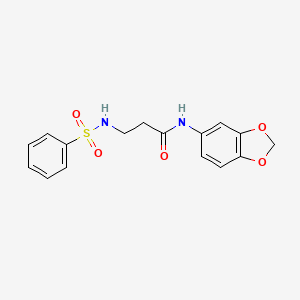
![N-cyclohexyl-2-{[(4-methylphenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B5826805.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5826806.png)
![2-(3-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5826818.png)
